3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
Overview
Description
3-Boc-7-oxo-3,9-diazabicyclo[331]nonane is a chemical compound with the molecular formula C12H20N2O3 It is a bicyclic structure containing a diazabicyclo nonane core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a ketone functional group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane typically involves the following steps:
Formation of the Diazabicyclo Nonane Core: The core structure can be synthesized through a series of cyclization reactions starting from simple amine precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atoms during subsequent reactions. This is usually achieved by reacting the diazabicyclo nonane core with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation to Form the Ketone: The ketone functional group at the 7-position is introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation states.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Free amines and their derivatives
Scientific Research Applications
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. This modulation can enhance cognitive functions and has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A similar compound without the Boc protecting group and ketone functional group.
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: A related compound with an oxygen atom in the bicyclic structure.
Uniqueness
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is unique due to the presence of both the Boc protecting group and the ketone functional group, which provide distinct chemical reactivity and potential for diverse applications. The Boc group offers protection during synthetic transformations, while the ketone group allows for further functionalization through oxidation and reduction reactions.
Properties
IUPAC Name |
tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOYCEBPHSEGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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